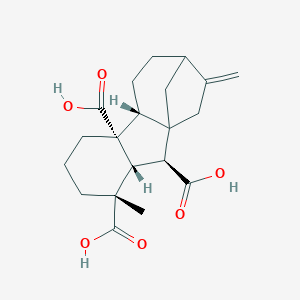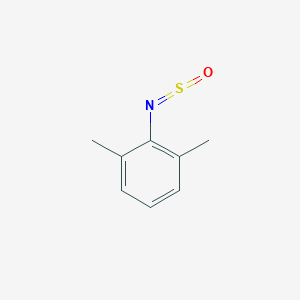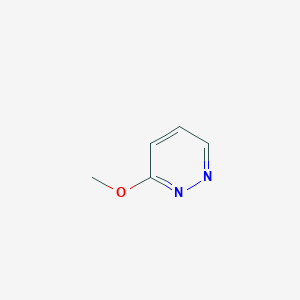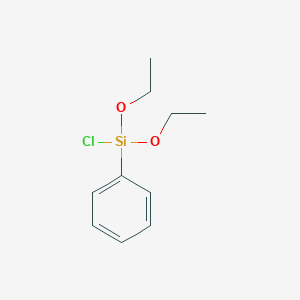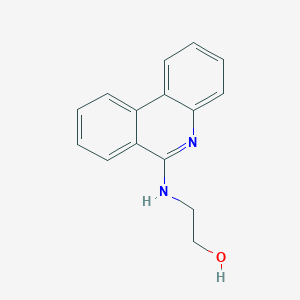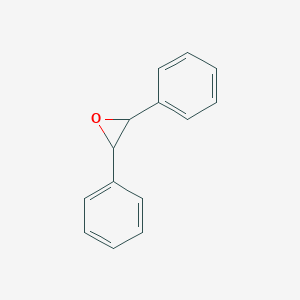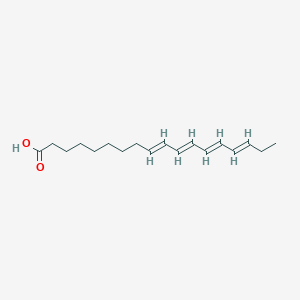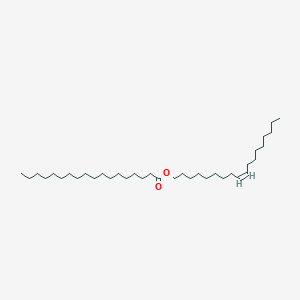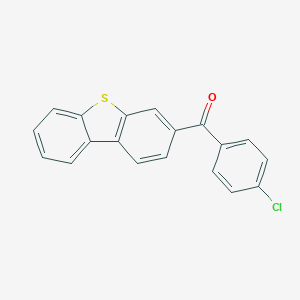
Phosphine oxide, cyclohexyldihexyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphine oxide, cyclohexyldihexyl- is a chemical compound that is widely used in scientific research. It is a type of phosphine oxide that has been found to have various applications in the field of chemistry, biology, and medicine. In
Mecanismo De Acción
The mechanism of action of phosphine oxide, cyclohexyldihexyl- is not fully understood. However, it is believed to act as a Lewis base, which means that it donates a pair of electrons to a metal ion to form a coordinate bond. This property makes it useful in the stabilization of metal complexes.
Efectos Bioquímicos Y Fisiológicos
Phosphine oxide, cyclohexyldihexyl- has not been extensively studied for its biochemical and physiological effects. However, it has been found to be non-toxic and non-carcinogenic, making it safe for use in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using phosphine oxide, cyclohexyldihexyl- in lab experiments is its ability to stabilize metal complexes. This property makes it useful in the synthesis of organic compounds and in the study of various chemical reactions. However, one of the limitations of using this compound is its high cost, which can make it difficult to use in large-scale experiments.
Direcciones Futuras
There are several future directions for the use of phosphine oxide, cyclohexyldihexyl- in scientific research. One potential area of research is the development of new catalysts for chemical reactions. Another area of research is the study of the properties of metal complexes stabilized by this compound. Additionally, there is potential for the development of new drugs based on the properties of phosphine oxide, cyclohexyldihexyl-.
Métodos De Síntesis
The synthesis of phosphine oxide, cyclohexyldihexyl- is a complex process that involves several steps. The most common method of synthesis involves the reaction of cyclohexyldihexylamine with phosphorus oxychloride in the presence of a base such as triethylamine. The reaction results in the formation of phosphine oxide, cyclohexyldihexyl- as the final product.
Aplicaciones Científicas De Investigación
Phosphine oxide, cyclohexyldihexyl- has been extensively used in scientific research due to its unique properties. It is commonly used as a ligand in organometallic chemistry, where it is used to stabilize metal complexes. It has also been used as a catalyst in various chemical reactions, including the synthesis of organic compounds.
Propiedades
Número CAS |
18470-21-8 |
|---|---|
Nombre del producto |
Phosphine oxide, cyclohexyldihexyl- |
Fórmula molecular |
C18H37OP |
Peso molecular |
300.5 g/mol |
Nombre IUPAC |
dihexylphosphorylcyclohexane |
InChI |
InChI=1S/C18H37OP/c1-3-5-7-12-16-20(19,17-13-8-6-4-2)18-14-10-9-11-15-18/h18H,3-17H2,1-2H3 |
Clave InChI |
SXNHVRVUGYTRGR-UHFFFAOYSA-N |
SMILES |
CCCCCCP(=O)(CCCCCC)C1CCCCC1 |
SMILES canónico |
CCCCCCP(=O)(CCCCCC)C1CCCCC1 |
Otros números CAS |
18470-21-8 |
Sinónimos |
Cyclohexyldihexylphosphine oxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



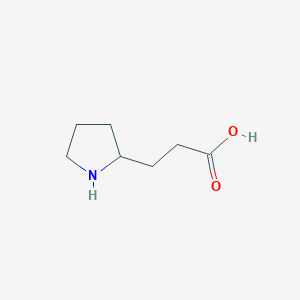
![Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B101928.png)
